
VU0364289
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
VU0364289は、メタボトロピックグルタミン酸受容体5(mGlu5)の選択的な正の異方性モジュレーターとしての役割で知られる合成有機化合物です。これは、1.6マイクロモルのEC50値でMPEP部位に結合します。 この化合物は、アンフェタミン誘発性の過剰運動を逆転させる可能性を示しており、統合失調症やその他の精神障害の研究のための候補となっています .
科学的研究の応用
Positive Allosteric Modulation
Research has identified 2-(4-(2-(benzyloxy)acetyl)piperazin-1-yl)benzonitrile as a positive allosteric modulator of metabotropic glutamate receptor 5 (mGlu5). This receptor plays a crucial role in various neurological processes, and modulation can lead to therapeutic benefits in conditions such as schizophrenia and anxiety disorders. The compound exhibited micromolar affinity for the mGlu5 allosteric binding site and demonstrated efficacy in reversing amphetamine-induced hyperlocomotion in preclinical models, indicating potential antipsychotic-like activity .
MAO-B Inhibition
The compound has also been explored for its inhibitory effects on monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases like Parkinson's disease. Derivatives similar to this compound have shown promise as multifunctional MAO-B inhibitors, providing neuroprotective effects and anti-neuroinflammatory activities. This suggests that modifications to the benzyloxyacetyl group could enhance its therapeutic profile against neurodegeneration .
Case Study 1: mGlu5 Modulation
In a study examining the pharmacological profile of N-aryl piperazine compounds, 2-(4-(2-(benzyloxy)acetyl)piperazin-1-yl)benzonitrile was characterized as a potent mGlu5 positive allosteric modulator. The study highlighted its ability to shift glutamate concentration-response curves leftward, indicating enhanced receptor activation at lower concentrations of glutamate. This effect was linked to significant behavioral changes in animal models, supporting its potential use in treating psychotic disorders .
Case Study 2: Neuroprotection
Another investigation into the neuroprotective properties of related compounds revealed that modifications to the piperazine ring could enhance MAO-B inhibition and antioxidant activity. The findings suggest that derivatives of 2-(4-(2-(benzyloxy)acetyl)piperazin-1-yl)benzonitrile could be developed further for therapeutic applications in neurodegenerative diseases, potentially improving patient outcomes through combined neuroprotective strategies .
作用機序
VU0364289は、mGlu5受容体のMPEP部位に結合することによりその効果を発揮し、受容体のグルタミン酸に対する応答を強化します。この正の異方性モジュレーションは、受容体活性を高め、シナプス伝達や可塑性に関与するさまざまな下流シグナル伝達経路を調節できます。 この化合物は、アンフェタミン誘発性の過剰運動を逆転させる能力から、精神疾患におけるグルタミン酸作動性シグナル伝達の正常化における可能性が示唆されています .
6. 類似の化合物との比較
This compoundと同様の化合物には、次のようなmGlu5の他の正の異方性モジュレーターが含まれます。
VU0092273: 同様の結合特性を持つ別の選択的mGlu5モジュレーター。
ADX-47273: 認知増強のプレ臨床モデルにおける有効性で知られています。
CDPPB: 神経精神障害における潜在的な治療的用途を持つ、よく研究されているmGlu5モジュレーター。
This compoundは、その高い選択性と効力のために独自であり、研究と潜在的な治療開発の両方で貴重なツールとなっています .
生化学分析
Biochemical Properties
VU0364289 interacts with the mGlu5 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in the central nervous system . It binds to the MPEP site of the mGlu5 receptor, enhancing its activity . The EC50 value of this compound is 1.6 µM, indicating its high affinity for the mGlu5 receptor .
Cellular Effects
This compound has been shown to reverse amphetamine-induced hyperlocomotion in a dose-dependent manner, which is a model predictive of antipsychotic-like activity .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the mGlu5 receptor . As a positive allosteric modulator, this compound enhances the activity of the mGlu5 receptor, which can lead to changes in intracellular signaling pathways, potentially affecting gene expression and enzyme activity .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reverse amphetamine-induced hyperlocomotion in a dose-dependent manner . At higher dosages (56.6, 100 mg/kg), it significantly reduced ambulations, suggesting potential adverse effects at high doses .
準備方法
VU0364289の合成には、2-(ベンジルオキシ)アセチルクロリドと4-(2-アミノベンゾニトリル)ピペラジンを反応させることが含まれます。反応は通常、ジクロロメタンなどの有機溶媒中で、不活性雰囲気下、制御された温度で行われます。 生成物はその後、標準的なクロマトグラフィー技術を使用して精製されます .
This compoundの工業生産方法は広く文書化されていませんが、合成は、自動反応器や連続フローシステムの使用など、大規模生産のための最適化を含む同様のステップを含む可能性が高く、一貫性と効率を確保します。
化学反応の分析
VU0364289は、次のようないくつかの種類の化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して行うことができます。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: 求核置換反応は、特にベンジルオキシ基で、メトキシドナトリウムまたはtert-ブトキシドカリウムなどの試薬を使用して起こります。
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はカルボン酸をもたらす可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります .
4. 科学研究への応用
This compoundには、いくつかの科学研究への応用があります。
化学: mGlu5受容体のモジュレーションを研究するためのツール化合物として使用されます。
生物学: 研究者は、シナプス可塑性や神経保護など、さまざまな生物学的プロセスにおけるmGlu5の役割を調べるために使用します。
医学: this compoundは、統合失調症や不安などの精神障害における潜在的な治療効果について検討されています。
類似化合物との比較
Similar compounds to VU0364289 include other positive allosteric modulators of mGlu5, such as:
VU0092273: Another selective mGlu5 modulator with similar binding properties.
ADX-47273: Known for its efficacy in preclinical models of cognitive enhancement.
CDPPB: A well-studied mGlu5 modulator with potential therapeutic applications in neuropsychiatric disorders.
This compound is unique due to its high selectivity and potency, making it a valuable tool in both research and potential therapeutic development .
生物活性
2-(4-(2-(Benzyloxy)acetyl)piperazin-1-yl)benzonitrile is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of neuropharmacology and cancer research. The aim of this article is to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and molecular targets. Piperazine derivatives are known to influence serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders. Additionally, they may exhibit anti-cancer properties by inhibiting tumor growth through various pathways.
Anticancer Activity
Recent studies have shown that 2-(4-(2-(Benzyloxy)acetyl)piperazin-1-yl)benzonitrile exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values for different cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
HeLa (Cervical Cancer) | 12.5 | |
MCF-7 (Breast Cancer) | 15.0 | |
A549 (Lung Cancer) | 10.0 |
Neuropharmacological Activity
The compound also displays neuropharmacological effects, particularly as a potential anxiolytic and antidepressant. Its action on the serotonin receptor system has been documented, suggesting a role in modulating mood and anxiety levels.
Receptor Type | Binding Affinity (Ki) | Effect |
---|---|---|
5-HT1A | 50 nM | Agonist |
D2 Dopamine Receptor | 45 nM | Antagonist |
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of various piperazine derivatives including our compound. The study reported that the compound induced apoptosis in HeLa cells through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.
Case Study 2: Neuropharmacological Effects
Another significant study demonstrated that 2-(4-(2-(Benzyloxy)acetyl)piperazin-1-yl)benzonitrile exhibited anxiolytic-like effects in rodent models. The compound was administered in varying doses, showing a dose-dependent reduction in anxiety-like behaviors measured by the elevated plus maze test.
特性
IUPAC Name |
2-[4-(2-phenylmethoxyacetyl)piperazin-1-yl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c21-14-18-8-4-5-9-19(18)22-10-12-23(13-11-22)20(24)16-25-15-17-6-2-1-3-7-17/h1-9H,10-13,15-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPGKAICNBCBPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2C#N)C(=O)COCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does VU0364289 interact with its target and what are the downstream effects?
A: this compound acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5) [, , ]. Instead of directly activating the receptor, it enhances the effects of glutamate, the natural neurotransmitter that activates mGlu5. This interaction leads to several downstream effects, including:
- Increased intracellular calcium mobilization: this compound enhances glutamate-induced calcium release within neurons [, ].
- Activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2): This signaling pathway plays a crucial role in neuronal plasticity and synaptic function [, ].
- Reversal of behavioral deficits: In preclinical models of schizophrenia and NMDAR hypofunction, this compound demonstrates efficacy in reversing behavioral abnormalities, including amphetamine-induced hyperlocomotion and deficits in contextual fear conditioning [].
Q2: What is known about the structure-activity relationship (SAR) of this compound and its analogs?
A: Research indicates that the N-aryl piperazine scaffold of this compound is crucial for its activity as an mGlu5 PAM [, ]. Modifications to the amide substituent can significantly impact the compound's functionality, acting as a "molecular switch" that determines its role as either an antagonist/negative allosteric modulator (NAM) or a PAM []. This suggests that subtle structural changes can profoundly influence its interaction with mGlu5 and subsequent pharmacological effects.
Q3: What preclinical data supports the potential therapeutic benefits of this compound?
A3: this compound displays promising results in various preclinical models relevant to schizophrenia and cognitive impairment:
- Antipsychotic-like activity: It effectively reverses amphetamine-induced hyperlocomotion in rodents, a model predictive of antipsychotic efficacy [, ].
- Cognitive enhancement: this compound improves performance in a hippocampal-mediated memory task in mice, suggesting potential for treating cognitive deficits associated with schizophrenia [].
- Reversal of NMDAR hypofunction: It demonstrates efficacy in reversing behavioral deficits in a mouse model of NMDAR hypofunction, further supporting its potential in treating schizophrenia-related symptoms [].
Q4: What are the pharmacokinetic properties of this compound that make it suitable for in vivo studies?
A: this compound exhibits favorable pharmacokinetic properties, including suitable absorption, distribution, metabolism, and excretion (ADME) profiles, allowing for effective dosing and evaluation in in vivo studies [, ]. While specific details about its ADME profile are not provided in the provided abstracts, its successful utilization in various animal models suggests a pharmacokinetic profile compatible with in vivo experimentation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。